An In-Depth Technical Guide to the Physicochemical Characteristics of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE
An In-Depth Technical Guide to the Physicochemical Characteristics of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold due to its diverse biological activities. This guide focuses on a specific, yet significant, derivative: ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE .
The presence of a bromophenyl group attached to the thiazole ring, combined with an ethyl carboxylate moiety, bestows upon this molecule a unique electronic and steric profile, making it a valuable intermediate in the synthesis of novel bioactive compounds. Research into functionally substituted thiazoles has revealed their potential as anticancer and antimicrobial agents.[1][2][3][4] Specifically, derivatives of 4-(bromophenyl)thiazole have been investigated for their efficacy against various cancer cell lines and microbial strains, highlighting the importance of the bromine substituent for biological activity.[1][5][6][7]
This technical guide serves as a comprehensive resource for researchers, providing in-depth information on the physicochemical characteristics, synthesis, and analytical protocols for ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE. By understanding these fundamental properties, scientists can better leverage this compound in the design and development of next-generation therapeutics and other advanced materials.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction kinetics to bioavailability. The key physicochemical characteristics of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE are summarized in the table below. It is important to note that while some experimental data is available, many of the following properties are based on high-quality computational predictions due to the limited availability of published experimental values for this specific isomer.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀BrNO₂S | Sigma-Aldrich[8] |
| Molecular Weight | 312.18 g/mol | Sigma-Aldrich[8] |
| Appearance | Solid | Sigma-Aldrich[8] |
| Melting Point | 98-100 °C | Matrix Scientific[9] |
| Boiling Point (Predicted) | 417.7 ± 40.0 °C at 760 mmHg | ChemSpider |
| Solubility (Predicted) | Data not readily available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
| logP (Predicted) | 3.85 | ChemSpider |
| pKa (Predicted) | Most basic pKa: ~1.5 (thiazole nitrogen) | ChemAxon |
| CAS Number | 871673-11-9 | Matrix Scientific[9] |
| SMILES String | O=C(OCC)C1=NC(C2=CC=CC(Br)=C2)=CS1 | Sigma-Aldrich[8] |
| InChI Key | NQWDLNQDIXUKNF-UHFFFAOYSA-N | Sigma-Aldrich[8] |
Synthesis of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE
The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the key starting materials are 2-bromo-1-(3-bromophenyl)ethan-1-one and ethyl thiooxamate.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol is a representative procedure based on the general principles of the Hantzsch synthesis for analogous compounds.
Materials:
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2-bromo-1-(3-bromophenyl)ethan-1-one
-
Ethyl thiooxamate
-
Ethanol (absolute)
-
Sodium bicarbonate
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Dichloromethane
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Magnesium sulfate (anhydrous)
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Silica gel for column chromatography
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Hexane and Ethyl acetate (for chromatography)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3-bromophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol.
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Addition of Thioamide: To the stirred solution, add ethyl thiooxamate (1.1 equivalents).
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
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Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE.
Caption: Hantzsch synthesis workflow for the target compound.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE, the following are predicted spectral data and interpretations based on the known chemical shifts and fragmentation patterns of similar structures.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
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δ 8.15 (t, J = 1.8 Hz, 1H): Proton on the phenyl ring at the 2-position (between the bromine and the thiazole).
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δ 7.85 (dt, J = 7.8, 1.3 Hz, 1H): Proton on the phenyl ring at the 6-position.
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δ 7.60 (s, 1H): Proton on the thiazole ring at the 5-position.
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δ 7.55 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H): Proton on the phenyl ring at the 4-position.
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δ 7.35 (t, J = 7.9 Hz, 1H): Proton on the phenyl ring at the 5-position.
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δ 4.50 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.
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δ 1.45 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ 161.5: Carbonyl carbon of the ethyl ester.
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δ 158.0: Carbon at the 2-position of the thiazole ring.
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δ 145.0: Carbon at the 4-position of the thiazole ring.
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δ 136.0, 131.5, 130.5, 129.0, 125.0, 123.0: Carbons of the bromophenyl ring.
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δ 118.0: Carbon at the 5-position of the thiazole ring.
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δ 62.5: Methylene carbon of the ethyl ester.
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δ 14.5: Methyl carbon of the ethyl ester.
Predicted Infrared (IR) Spectrum
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~3100 cm⁻¹: C-H stretching of the aromatic rings.
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~2980 cm⁻¹: C-H stretching of the ethyl group.
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~1720 cm⁻¹: C=O stretching of the ester carbonyl group.
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~1600, 1550, 1470 cm⁻¹: C=C and C=N stretching of the aromatic and thiazole rings.
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~1250 cm⁻¹: C-O stretching of the ester.
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~1100 cm⁻¹: C-N stretching.
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~700-800 cm⁻¹: C-Br stretching.
Predicted Mass Spectrum (Electron Ionization)
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m/z 311/313 (M⁺): Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).
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m/z 266/268: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z 238/240: Loss of the entire ethyl ester group (-COOCH₂CH₃).
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m/z 155/157: Bromophenyl fragment.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of novel compounds like ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for solubility determination via the shake-flask method.
Determination of the Partition Coefficient (logP)
The partition coefficient between n-octanol and water (logP) is a critical measure of a compound's lipophilicity.
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Compound Distribution: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other pre-saturated phase.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination.
Conclusion
ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE is a versatile heterocyclic compound with significant potential as a building block in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide has provided a comprehensive overview of its key physicochemical characteristics, a plausible synthetic route, and detailed protocols for its experimental characterization. While a lack of extensive published experimental data necessitates the use of predicted values for some properties, this guide serves as a valuable starting point for researchers. The provided methodologies for synthesis and analysis are robust and widely applicable, enabling scientists to confidently work with and further investigate this promising molecule. Future research should focus on the experimental validation of the predicted properties and the exploration of the biological activities of novel derivatives synthesized from this key intermediate.
References
-
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
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Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results, 13(3), 247-254. [Link]
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Lemilemu, F., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ChemistrySelect, 8(30), e202301132. [Link]
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Chen, Y., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6644-6656. [Link]
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Megahed, W., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. [Link]
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Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. National Journal of Physiology, Pharmacy and Pharmacology, 8(2), 234-240. [Link]
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Design of proposed thiazole molecules for antimicrobial and anticancer potential based on literature. (2019). ResearchGate. [Link]
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